N-(piperidin-3-ylmethyl)methanesulfonamide

描述

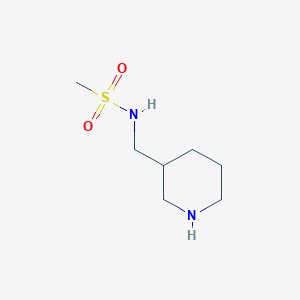

N-(piperidin-3-ylmethyl)methanesulfonamide is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

Piperidine+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

化学反应分析

Types of Reactions

N-(piperidin-3-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield sulfonic acids, while reduction with LiAlH4 can produce primary amines .

科学研究应用

The biological activity of N-(piperidin-3-ylmethyl)methanesulfonamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may influence various biological pathways, making it a promising lead compound in drug discovery.

Potential Therapeutic Applications

- Antifungal Activity : Recent studies have explored the antifungal properties of piperidine derivatives, including those with methanesulfonamide functionalities. For instance, derivatives similar to this compound have shown efficacy against resistant strains of Candida auris, a significant public health threat due to its high mortality rates in infected patients .

- Anticancer Properties : Compounds with similar structures have been investigated for their potential as inhibitors of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cancer cell proliferation. These studies suggest that this compound may also possess anticancer activity through modulation of PI3K pathways .

- Neuroprotective Effects : The piperidine ring is a common scaffold in many approved pharmaceuticals that target neurological disorders. Research into derivatives of this compound may reveal neuroprotective properties, potentially aiding in the treatment of conditions such as Alzheimer’s disease or schizophrenia .

Example Synthetic Route

- Starting Materials : Piperidine derivatives are reacted with methanesulfonyl chloride in the presence of a base.

- Reaction Conditions : The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.

- Purification : Crude products are purified using recrystallization techniques.

作用机制

The mechanism of action of N-(piperidin-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide: A similar compound with an additional methyl group on the nitrogen atom.

Piperidine derivatives: Other derivatives of piperidine, such as piperidinones and spiropiperidines.

Uniqueness

N-(piperidin-3-ylmethyl)methanesulfonamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its methanesulfonamide group provides unique properties compared to other piperidine derivatives, making it valuable in various research and industrial applications .

生物活性

N-(piperidin-3-ylmethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring bonded to a methanesulfonamide group, contributing to its unique reactivity and biological activity. The molecular formula is C₇H₁₆N₂O₂S, with a molecular weight of approximately 178.27 g/mol.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of these targets, resulting in various biological effects:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It may also modulate the activity of certain receptors, influencing physiological responses.

1. Anti-Diabetic Effects

Recent studies have highlighted the anti-diabetic potential of this compound through its ability to regulate glucose metabolism. Research indicates that it can inhibit glucagon secretion and reduce hepatic glucose production, thereby improving glycemic control in diabetic models .

2. Enzyme Interaction Studies

The compound has been used as a biochemical tool for studying enzyme functions and protein interactions. Its ability to selectively bind to certain enzymes suggests potential applications in drug discovery and development.

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals significant differences in biological activity due to structural variations:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-(piperidin-3-ylmethyl)methanesulfonamide | Additional methyl group on nitrogen | Different reactivity profile; potential for varied applications |

| Piperidine Derivatives | Variations in piperidine ring substitutions | Distinct binding affinities and biological activities |

The unique positioning of substituents on the piperidine ring significantly influences the reactivity and biological activity of these compounds, making this compound particularly interesting for further research and application development .

Case Studies

Case Study 1: Anti-Diabetic Activity in Mouse Models

In a study involving db/db mice, treatment with this compound resulted in significant reductions in blood glucose levels compared to untreated controls. The compound inhibited glucagon secretion and improved insulin sensitivity, demonstrating its potential as an effective anti-diabetic agent .

Case Study 2: Enzyme Interaction Analysis

Another study focused on the interaction between this compound and specific metabolic enzymes. The findings indicated that the compound could modulate enzyme activity, leading to altered metabolic pathways that are beneficial for conditions such as diabetes and obesity.

属性

IUPAC Name |

N-(piperidin-3-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-12(10,11)9-6-7-3-2-4-8-5-7/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCJEUVIMIGZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886504-28-5 | |

| Record name | N-(piperidin-3-ylmethyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。